![molecular formula C18H25NO5 B3819976 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B3819976.png)
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid
Overview
Description
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid, also known as Boc-Lys-OH, is a synthetic amino acid that is widely used in scientific research. It is a derivative of lysine, one of the twenty amino acids that are the building blocks of proteins. Boc-Lys-OH is used in a variety of research applications, including peptide synthesis, drug discovery, and biochemical studies.
Mechanism of Action
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid does not have a specific mechanism of action, as it is a building block for peptides and proteins. The peptides and proteins that are synthesized using 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid may have specific mechanisms of action, depending on their structure and function.
Biochemical and Physiological Effects:
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid does not have any specific biochemical or physiological effects, as it is a building block for peptides and proteins. The peptides and proteins that are synthesized using 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid may have specific biochemical and physiological effects, depending on their structure and function.
Advantages and Limitations for Lab Experiments
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid has several advantages for lab experiments. It is a stable and readily available amino acid that can be easily incorporated into peptides and proteins. It is also relatively inexpensive compared to other amino acids. However, 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid has some limitations. It is not suitable for certain types of peptide synthesis, such as those that require the use of acid-labile protecting groups. It may also be difficult to purify peptides and proteins that contain 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid.
Future Directions
There are several future directions for research involving 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid. One area of research is the development of new methods for peptide synthesis that can incorporate 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid more efficiently. Another area of research is the development of new peptides and proteins that contain 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid and have specific biochemical and physiological effects. Finally, 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid could be used in drug discovery research to develop new drugs that target specific proteins and enzymes.
Scientific Research Applications
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid is widely used in scientific research as a building block for peptides and proteins. Peptides and proteins are important molecules that play a variety of roles in the body, including enzyme catalysis, signal transduction, and structural support. 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid is used to synthesize peptides and proteins that can be used to study these processes.
properties
IUPAC Name |
4-[tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-24-17(23)14-8-6-13(7-9-14)12-19(18(2,3)4)15(20)10-11-16(21)22/h6-9H,5,10-12H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJKZNMYBYKNEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN(C(=O)CCC(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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